molecular formula C19H13BrN2O B4937452 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile

3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile

Katalognummer B4937452
Molekulargewicht: 365.2 g/mol
InChI-Schlüssel: NHPYTSBTXQLWJR-YVLHZVERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of cyano-substituted stilbene derivatives and has shown promising results in various studies related to cancer treatment and neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile involves its interaction with various cellular pathways. In cancer cells, this compound activates the caspase pathway, which leads to apoptosis. It also inhibits the PI3K/Akt pathway, which is involved in cell proliferation and survival. In neurodegenerative diseases, this compound inhibits the aggregation of amyloid-beta peptides and reduces oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile have been extensively studied in vitro and in vivo. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In neuronal cells, it reduces oxidative stress and prevents the formation of amyloid-beta plaques. However, the exact mechanism of action and the specific targets of this compound are still under investigation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile in lab experiments is its high yield and purity. This compound can be easily synthesized using a simple and efficient method. Another advantage is its potential therapeutic properties, which make it an attractive candidate for further research.
However, there are also some limitations for lab experiments. The exact mechanism of action and specific targets of this compound are still not fully understood, which makes it difficult to design experiments that can elucidate its effects. Additionally, the in vivo toxicity and pharmacokinetics of this compound are still unknown, which limits its potential for clinical applications.

Zukünftige Richtungen

There are several future directions for research on 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile. One area of research is to further elucidate its mechanism of action and specific targets. This can be achieved through a combination of in vitro and in vivo experiments, as well as computational modeling.
Another area of research is to investigate the in vivo toxicity and pharmacokinetics of this compound. This will be crucial for its potential clinical applications in cancer treatment and neurodegenerative diseases.
Furthermore, research can be focused on developing derivatives of 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile that have improved potency and selectivity. This can be achieved through structure-activity relationship studies and rational drug design.
Conclusion:
In conclusion, 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile is a chemical compound that has shown promising results in various studies related to cancer treatment and neurodegenerative diseases. Its potential therapeutic properties make it an attractive candidate for further research. However, there are still limitations and challenges that need to be addressed in order to fully understand its mechanism of action and potential clinical applications.

Synthesemethoden

The synthesis of 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile involves the reaction between 2-(allyloxy)-5-bromobenzaldehyde and malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the desired compound. The yield of the synthesis method is reported to be high, and the purity of the compound can be achieved through recrystallization.

Wissenschaftliche Forschungsanwendungen

3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile has been extensively studied for its potential therapeutic properties. One of the major areas of research is cancer treatment, where this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have shown that 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Another area of research is neurodegenerative diseases, where this compound has shown potential in preventing the formation of amyloid-beta plaques, which are the hallmark of Alzheimer's disease. Studies have shown that 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile inhibits the aggregation of amyloid-beta peptides and reduces oxidative stress in neuronal cells.

Eigenschaften

IUPAC Name

3-[(E)-2-(5-bromo-2-prop-2-enoxyphenyl)-1-cyanoethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O/c1-2-8-23-19-7-6-18(20)11-16(19)10-17(13-22)15-5-3-4-14(9-15)12-21/h2-7,9-11H,1,8H2/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPYTSBTXQLWJR-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{(E)-2-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.